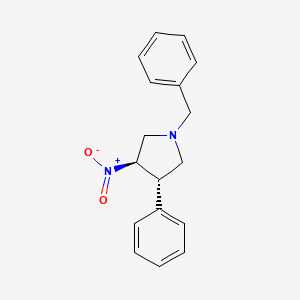
trans-1-Benzyl-3-nitro-4-phenylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-1-Benzyl-3-nitro-4-phenylpyrrolidine: is a chemical compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol . It is a pyrrolidine derivative, characterized by the presence of benzyl, nitro, and phenyl groups attached to the pyrrolidine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl-3-nitro-4-phenylpyrrolidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with a nitro-substituted ketone, followed by cyclization to form the pyrrolidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Trans-1-Benzyl-3-nitro-4-phenylpyrrolidine undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of amine derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Trans-1-Benzyl-3-nitro-4-phenylpyrrolidine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of trans-1-Benzyl-3-nitro-4-phenylpyrrolidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The benzyl and phenyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with biological molecules .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-nitro-4-phenylpyrrolidine: Lacks the trans configuration but shares similar functional groups.
1-Benzyl-3-nitro-4-methylpyrrolidine: Contains a methyl group instead of a phenyl group.
1-Benzyl-3-nitro-4-ethylpyrrolidine: Contains an ethyl group instead of a phenyl group.
Uniqueness: Trans-1-Benzyl-3-nitro-4-phenylpyrrolidine is unique due to its specific trans configuration, which influences its chemical reactivity and biological activity . The presence of both benzyl and phenyl groups enhances its stability and potential interactions with biological targets .
Propriétés
Formule moléculaire |
C17H18N2O2 |
|---|---|
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
(3R,4S)-1-benzyl-3-nitro-4-phenylpyrrolidine |
InChI |
InChI=1S/C17H18N2O2/c20-19(21)17-13-18(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+/m1/s1 |
Clé InChI |
BVUNFAAOQWGVQX-SJORKVTESA-N |
SMILES isomérique |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
SMILES canonique |
C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053333.png)
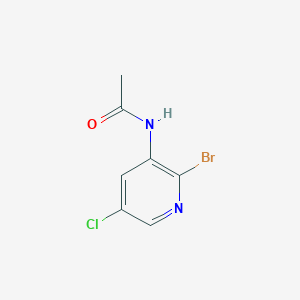
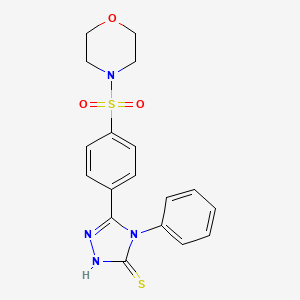
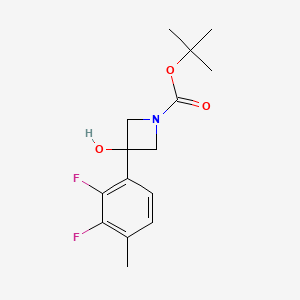
![(3aR,6aS)-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B15053374.png)
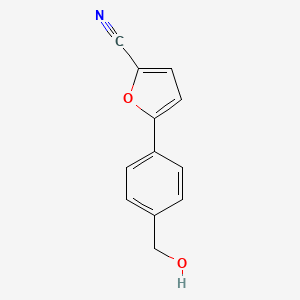
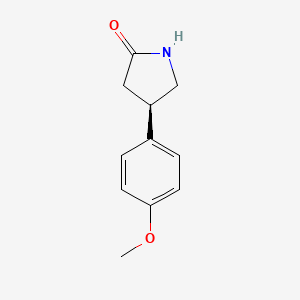
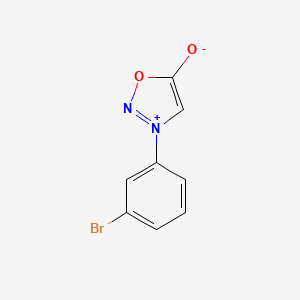
![10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B15053387.png)
![6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B15053397.png)
![N-Isopropyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B15053404.png)
